Bienvenue dans la boutique en ligne BenchChem!

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Structure-Activity Relationship Physicochemical Property Profiling Lead Optimization

This 2-ureido-1,3-thiazole derivative features a unique 3-chlorophenyl urea motif and a thiophen-2-ylmethyl acetamide tail, offering a distinct electrostatic and steric signature within the CDK inhibitor pharmacophore series. Unlike its 4-chloro regioisomer (CAS 897620-91-6) or des-chloro analog (CAS 1005305-03-2), the meta-chlorine substitution enables head-to-head selectivity profiling in CDK1–CDK9/cyclin panel assays. Ideal for SAR benchmark studies, computational docking against CDK2/CDK4, and oncology panel screening. Choose this compound for definitive positional halogen SAR and heterocycle contribution deconvolution.

Molecular Formula C17H15ClN4O2S2
Molecular Weight 406.9
CAS No. 897621-24-8
Cat. No. B2876602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS897621-24-8
Molecular FormulaC17H15ClN4O2S2
Molecular Weight406.9
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
InChIInChI=1S/C17H15ClN4O2S2/c18-11-3-1-4-12(7-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-5-2-6-25-14/h1-7,10H,8-9H2,(H,19,23)(H2,20,21,22,24)
InChIKeyMTSXQRRIQTVTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897621-24-8): Core Structural Identity and Procurement-Grade Characterization


2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897621-24-8) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class. It features a 3-chlorophenyl urea moiety at the thiazole 2-position, a thiophen-2-ylmethyl acetamide side chain at the 4-position, and has a molecular formula of C₁₇H₁₅ClN₄O₂S₂ with a molecular weight of 406.9 g/mol . The compound is part of a broader chemical series (CAS range 897620–897621) that includes closely related analogs with variations in the acetamide substituent and aryl urea substitution pattern [1]. The 2-ureido-thiazole scaffold is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition, as established in foundational patent literature [2].

Why 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Within the 2-ureido-thiazole-4-acetamide chemotype, subtle structural permutations—particularly the position and identity of aryl halogenation—can alter kinase selectivity profiles, cellular permeability, and metabolic stability in ways that are not predictable from scaffold-level similarity alone [1]. The 3-chlorophenyl group in this compound introduces a distinct electrostatic and steric signature compared to the unsubstituted phenyl analog (CAS 1005305-03-2) or the 4-chloro regioisomer (CAS 897620-91-6), potentially affecting hydrogen-bonding geometry at the urea linkage and π-stacking interactions within the ATP-binding pocket . The thiophen-2-ylmethyl acetamide tail further differentiates this compound from analogs bearing N-alkyl, N-cyclopentyl, or N-naphthyl substituents, each of which can modulate target residence time and off-rate kinetics [2]. Generic substitution without empirical verification of target engagement, selectivity, and cellular activity therefore carries a risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897621-24-8) Versus Closest Comparators


Meta-Chlorine Substitution on the Phenylurea Ring Confers a Molecular Weight and Lipophilicity Differential Versus the Des-Chloro Analog

The target compound bears a 3-chlorophenyl urea group, whereas the closest commercially cataloged analog, 2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1005305-03-2), lacks this chlorine substituent . The presence of the chlorine atom increases molecular weight from 372.5 Da (des-chloro) to 406.9 Da (3-chloro) and introduces a strong dipole moment (~1.5 D for a C–Cl bond) that alters the electronic surface potential of the urea pharmacophore . This substitution is consistent with SAR trends observed in 2-ureido-thiazole CDK inhibitor series, where halogenation at the meta position of the phenyl ring modulates potency and selectivity [1].

Structure-Activity Relationship Physicochemical Property Profiling Lead Optimization

Class-Level CDK/Cyclin Kinase Inhibitory Activity Established for the 2-Ureido-Thiazole Scaffold

The 2-ureido-1,3-thiazole core structure of the target compound is the subject of US Patent 6,863,647 B2 (Pfizer), which demonstrates that compounds within this chemotype inhibit CDK/cyclin kinase activity and exhibit antitumor efficacy in preclinical models [1]. The patent discloses that 2-ureido-thiazole derivatives with halogen-substituted phenyl urea groups (including chloro-substituted variants) achieve IC₅₀ values in the nanomolar to low micromolar range against CDK2/cyclin A and CDK4/cyclin D1 in biochemical assays [2]. While specific IC₅₀ data for CAS 897621-24-8 is not publicly reported in peer-reviewed literature, the compound's structural conformity to the patented Markush formula places it within the scope of this established activity class .

CDK Inhibition Antitumor Agents Kinase Selectivity

Thiophen-2-ylmethyl Acetamide Substituent Differentiates the Target Compound from N-Alkyl and N-Aryl Amide Analogs within the Same CAS Series

Within the 897621 CAS series cataloged in the CIRS Group chemicals database, the target compound is distinguished by its thiophen-2-ylmethyl acetamide group at the thiazole 4-position, whereas sister compounds bear N-cyclopentyl, N-pentyl, N-naphthyl, or N-benzylpiperazinyl substituents [1]. The thiophen-2-ylmethyl group contributes a sulfur-containing heteroaromatic ring that can engage in additional S–π interactions and hydrogen-bond acceptor contacts within kinase ATP-binding sites, a feature absent from the N-cyclopentyl analog (CAS 897621-24-8 vs. benchchem-listed N-cyclopentyl derivative) . This structural variation is critical because the nature of the amide substituent in 2-ureido-thiazole-4-acetamides has been shown in patent SAR tables to influence both CDK isoform selectivity and cellular antiproliferative potency [2].

Substituent Effects Kinase Inhibitor Design Chemical Library Differentiation

Positional Isomerism of the Chlorophenyl Group: 3-Chloro vs. 4-Chloro Substitution Creates Distinct Electrostatic Surfaces in the Urea Binding Motif

The target compound incorporates a 3-chlorophenyl urea, while a parallel analog in the same chemical family, 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 897620-91-6), bears a 4-chlorophenyl group . The meta-chlorine substitution in the target compound positions the electron-withdrawing chlorine atom at a different resonance environment relative to the urea NH, altering the acidity of the urea proton and the geometry of hydrogen-bond donor interactions . In reported 2-ureido-thiazole SAR, meta-substituted phenyl urea derivatives have shown distinct CDK isoform selectivity profiles compared to their para-substituted counterparts, with differences in IC₅₀ values of up to 10-fold observed in biochemical kinase panels [1].

Regioisomer Differentiation Electrostatic Potential Mapping Kinase Selectivity

Optimal Research and Industrial Application Scenarios for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897621-24-8)


CDK Isoform Selectivity Profiling in Biochemical Kinase Panels

This compound serves as a structurally defined probe for evaluating the contribution of a 3-chlorophenyl urea motif combined with a thiophen-2-ylmethyl acetamide tail to CDK/cyclin inhibitory activity. Its placement within the US 6,863,647 B2 Markush structure enables head-to-head biochemical IC₅₀ comparisons against des-chloro (CAS 1005305-03-2) and 4-chloro regioisomeric analogs (e.g., CAS 897620-91-6) to quantify the impact of halogen position on kinase selectivity [1]. Researchers can employ this compound in commercial CDK panel assays (e.g., CDK1–CDK9/cyclin) to generate selectivity fingerprints that guide lead optimization .

Structure-Activity Relationship (SAR) Expansion of the 2-Ureido-Thiazole-4-Acetamide Series

Medicinal chemistry teams synthesizing next-generation CDK inhibitors can use this compound as a benchmark for evaluating the SAR impact of heteroaromatic amide substituents. The thiophen-2-ylmethyl group provides a distinct sulfur-containing pharmacophoric element not present in the N-alkyl or N-aryl amide analogs cataloged in the 897621 CAS series [2]. Systematic replacement of the thiophene ring with furan, pyridine, or substituted phenyl rings, while holding the 3-chlorophenyl urea constant, enables deconvolution of heterocycle contributions to potency and ADME properties.

Cellular Antiproliferative Screening in Tumor Cell Line Panels

Building on the class-level antitumor activity established in the 2-ureido-thiazole patent literature, this compound can be deployed in growth-inhibition assays (e.g., NCI-60 or broader oncology panels) to generate cell-line-specific GI₅₀ values [1]. Direct comparison with the des-chloro analog (CAS 1005305-03-2) in isogenic cell lines can isolate the contribution of chlorine-mediated lipophilicity and target engagement to cellular efficacy, providing quantitative differentiation data for procurement decisions .

Computational Chemistry and Molecular Docking Studies of CDK2/CDK4 ATP-Binding Pockets

The compound's well-defined 3D structure, featuring a urea-linked biaryl system and a flexible thiophen-2-ylmethyl acetamide chain, makes it suitable for docking and molecular dynamics simulations against CDK2 and CDK4 crystal structures [2]. Comparative in silico studies with the 4-chloro regioisomer can reveal differences in binding pose stability, hydrogen-bond occupancy, and predicted binding free energies, generating testable hypotheses for experimental validation [1].

Quote Request

Request a Quote for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.